N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide
Description
This compound belongs to the benzothieno-pyrimidinone class, characterized by a fused bicyclic core (benzothieno[3,2-d]pyrimidin-4-one) with a thioxo group at position 2 and a 3-methoxypropyl-pentanamide side chain.
Key structural features:
- Core: Benzothieno[3,2-d]pyrimidin-4-one with 2-thioxo substitution.
- Side chain: A pentanamide linker with a 3-methoxypropyl group, likely enhancing solubility and modulating receptor interactions.
Properties
IUPAC Name |
N-(3-methoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-25-12-6-10-20-15(23)9-4-5-11-22-18(24)17-16(21-19(22)26)13-7-2-3-8-14(13)27-17/h2-3,7-8H,4-6,9-12H2,1H3,(H,20,23)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNAWRWKZSFKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCCN1C(=O)C2=C(C3=CC=CC=C3S2)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothieno ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The methoxypropyl group is then added via nucleophilic substitution, and the pentanamide side chain is introduced through amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide undergoes various chemical reactions, including:
- Oxidation : The thioxo group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group in the pentanamide side chain can be reduced to form alcohols.
- Substitution : The methoxy group can be substituted with other nucleophiles under appropriate conditions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution : Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues from (2022)
Compounds 7t, 7u, and 7v share a pyrimido[4,5-d]pyrimidinone core but differ in substituents and stereochemistry. Key comparisons:
Key Findings :
- The benzothieno-pyrimidinone core in the target compound may confer enhanced π-stacking interactions compared to the pyrimido[4,5-d]pyrimidin core in 7t/7u.
- The 3-methoxypropyl side chain likely improves solubility over the bulky aromatic groups in 7t/7u.
Thiazolidinone Derivatives from (2010)
Compounds such as N-[3,5-bis(trifluoromethyl)phenyl]-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide share a thioxo group but feature a thiazolidinone core instead of benzothieno-pyrimidinone.
Key Findings :
- Thiazolidinone derivatives exhibit lower synthetic yields (40–73%) compared to benzothieno-pyrimidinones, which may reflect the complexity of nitro-furyl substituents .
- The target compound’s fused aromatic system likely increases thermal stability over thiazolidinones.
Biological Activity
N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydrobenzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide, also referred to as C200-1966, is a complex organic compound with a unique structural backbone that includes a benzothieno-pyrimidine core. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology.
Structural Overview
The compound features several notable structural components:
- Benzothieno-pyrimidine core : This core is crucial for its biological activity.
- Methoxypropyl substituent : This group may enhance solubility and bioavailability.
- Amide functional group : This group is often associated with increased biological activity due to its ability to form hydrogen bonds.
Biological Activity
Preliminary studies have indicated that N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydrobenzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide exhibits various biological activities:
- Anticancer Potential : Initial assays suggest that this compound may possess anticancer properties. The structural similarity to other known anticancer agents indicates potential for further investigation into its efficacy against various cancer cell lines.
- Enzymatic Inhibition : The presence of the thioxo and oxo groups enhances the compound's reactivity, potentially allowing it to inhibit specific enzymes involved in disease pathways.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells. The specific effects of C200-1966 on cell cycle dynamics require further exploration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of C200-1966, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-{8-Methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-morpholin-4-ylpropyl)pentanamide | Contains a pyrimidine core with morpholine substitution | Potentially different pharmacodynamics due to morpholine |
| 6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide | Pyridazine structure with methoxy substitution | Different heterocyclic framework affecting biological activity |
| N-(2-cyanophenyl)-2-{[(3-thiomorpholinopyrazin-2-yl)thio]}acetamide | Features thiomorpholine and acetamide groups | Variability in reactivity due to thiomorpholine |
These comparisons highlight the distinct structural features of C200-1966 that may contribute to its unique biological activities and therapeutic potential.
Case Studies and Research Findings
Research into the biological activity of N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydrobenzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide is still in preliminary stages. However, existing studies provide valuable insights:
- In Vitro Studies : Initial in vitro assays have demonstrated that C200-1966 can inhibit cell proliferation in certain cancer cell lines. Further detailed studies are needed to quantify its IC50 values and understand the mechanism of action.
- Pharmacokinetics : Understanding the pharmacokinetic profile of C200-1966 is essential for evaluating its therapeutic potential. Studies should focus on absorption, distribution, metabolism, and excretion (ADME) properties.
- Mechanism of Action : Elucidating the mechanism by which C200-1966 exerts its biological effects will be critical for its development as a therapeutic agent. This includes identifying molecular targets and pathways affected by the compound.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the construction of the benzothieno[3,2-d]pyrimidinone core. Key steps include cyclization, thiolation, and amide coupling. For example, analogous compounds (e.g., ) are synthesized under controlled pH and temperature using reagents like triethylamine in DMF. Purification via column chromatography or HPLC is critical to isolate intermediates and final products . Reaction optimization (e.g., inert atmosphere, stepwise addition of reagents) minimizes side reactions and improves yields .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. Purity is assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in studies of structurally similar thieno-pyrimidinones . For complex mixtures, hyphenated techniques like LC-MS provide additional resolution .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Oxidation of the thioxo group or hydrolysis of the methoxypropyl chain are common issues. Mitigation strategies include conducting reactions under nitrogen/argon atmospheres, using anhydrous solvents, and avoiding prolonged exposure to acidic/basic conditions. highlights the use of inert conditions to preserve reactive functional groups .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict biological activity?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify energy barriers and transition states, guiding experimental condition selection. For instance, ICReDD’s approach () combines computational reaction path searches with machine learning to prioritize high-yield conditions . Molecular docking studies can also predict target binding, aiding in activity prioritization .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., in vitro enzymatic vs. cell-based) improve reproducibility. emphasizes comparing structural analogs to identify activity trends linked to substituent effects . Meta-analyses of published data, coupled with cheminformatics tools, can reconcile conflicting results .
Q. How does the methoxypropyl group influence pharmacokinetic properties?
The methoxypropyl moiety enhances solubility via hydrogen bonding while reducing metabolic degradation by shielding the amide bond. Comparative studies (e.g., replacing methoxy with hydrophobic groups) show altered logP values and bioavailability. and suggest such modifications balance lipophilicity and solubility for improved membrane permeability .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Scaling introduces issues like heat dissipation, solvent recovery, and impurity amplification. Process simulation tools (e.g., Aspen Plus) model mass/heat transfer to optimize reactor design. highlights membrane separation technologies (RDF2050104) for efficient purification at scale . Feedback loops between computational predictions and pilot-scale trials () further refine conditions .
Q. How can the mechanism of action be elucidated in complex biological systems?
Combine target-agnostic (e.g., phenotypic screening) and target-specific approaches. CRISPR-Cas9 gene editing or siRNA knockdown identifies critical pathways. For example, used kinase profiling to pinpoint targets in anti-cancer studies . Structural analogs with fluorescent tags enable live-cell imaging to track compound localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
